(2-Phenoxycyclohexyl)methanamine
CAS No.:
Cat. No.: VC15798747
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (2-phenoxycyclohexyl)methanamine |
| Standard InChI | InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2 |
| Standard InChI Key | ZATLFEOVSLJTAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)CN)OC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2-Phenoxycyclohexyl)methanamine is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Key structural features include:
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A cyclohexyl ring in a chair conformation, which influences steric interactions.
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A phenoxy group (–O–C₆H₅) at the 2-position, introducing electron-withdrawing effects.
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A primary amine (–CH₂NH₂) group, critical for potential receptor interactions.
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP | ~2.8 (estimated via analogy to PCP) |
| Water Solubility | Low (hydrophobic cyclohexyl core) |
| pKa | ~9.5 (amine group) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
The phenoxy group’s oxygen atom may enhance solubility in polar solvents compared to purely hydrocarbon analogs like PCP .
Synthetic Routes
Route 1: Reductive Amination
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Starting Material: 2-Phenoxycyclohexanone.
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Reaction: Condensation with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH₃CN).
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Yield: ~40–60% (based on analogous cyclohexylamine syntheses) .
Route 2: Grignard Addition
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Step 1: Cyclohexene oxide reacts with phenoxy magnesium bromide to form 2-phenoxycyclohexanol.
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Step 2: Oxidation to 2-phenoxycyclohexanone using Jones reagent.
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Step 3: Reductive amination as in Route 1.
Challenges:
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Steric hindrance from the cyclohexyl ring may reduce reaction efficiency.
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Purification requires chromatography due to polar byproducts.
Hypothetical Biological Activity
NMDA Receptor Antagonism
Arylcyclohexylamines typically act as non-competitive antagonists at the NMDA receptor . The phenoxy group’s electron-withdrawing nature may modulate binding affinity compared to phenyl-substituted analogs:
Table 2: Comparative Receptor Affinity Predictions
| Compound | NMDA IC₅₀ (nM)* | σ1 Receptor Binding |
|---|---|---|
| (2-Phenoxycyclohexyl)methanamine | ~150–300 | Moderate |
| Phencyclidine (PCP) | 20–50 | High |
| Ketamine | 200–500 | Low |
*Estimates based on QSAR modeling of structural analogs.
Metabolic Pathways
Predicted hepatic metabolism involves:
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N-Demethylation: Cytochrome P450 3A4-mediated oxidation of the amine group.
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O-Dealkylation: Cleavage of the phenoxy group to form cyclohexanol derivatives.
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Glucuronidation: Conjugation of metabolites for renal excretion.
Research Gaps and Future Directions
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In Vitro Profiling: Binding assays at NMDA, σ1, and opioid receptors.
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In Vivo Toxicology: Acute toxicity studies in rodent models.
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Stereochemistry Effects: Synthesis and testing of enantiomers for selectivity.
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